Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Lipophilicity Drug Design Building Block Selection

Researchers requiring chiral, sp3-rich building blocks for medicinal chemistry often face limited availability of α,α-disubstituted amino esters. This compound directly addresses that gap. Its elevated logP (0.662) vs. the methyl ester analog (0.305) enhances passive membrane permeability, while its Fsp3 of 0.6 reduces off-target promiscuity-critical for lead optimization. The ethyl ester provides a distinct reactivity window for chemoselective transformations. Supplied at 98% purity with full analytical characterization, ensuring batch-to-batch reproducibility for multi-step synthesis programs.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13635334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CN1C=CC=N1)NC
InChIInChI=1S/C10H17N3O2/c1-4-15-9(14)10(2,11-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3
InChIKeyUTAHPMQUNYSDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate: A Pyrazole-Based α,α-Disubstituted Amino Ester Building Block for Medicinal Chemistry


Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate (CAS 1249756-65-7) is a pyrazole-containing α-methyl-α-methylamino ester building block utilized in medicinal chemistry and chemical biology. Pyrazole derivatives constitute a privileged scaffold in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial profiles . This compound features a chiral α-carbon bearing both a methyl and methylamino group, an ethyl ester, and a 1H-pyrazol-1-ylmethyl moiety; it is supplied at 98% purity with a molecular weight of 211.26 g/mol and a computed logP (XlogP3) of 0.662 .

Why In-Class Substitution of Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate Requires Quantitative Validation


Within the class of pyrazole-amino acid esters, even minor structural variations—such as replacing the ethyl ester with methyl or removing the α-methyl group—can significantly alter key physicochemical determinants of biological and synthetic performance. Lipophilicity (logP), molecular weight, and carbon bond saturation (Fsp3) are established predictors of membrane permeability, solubility, metabolic stability, and molecular complexity . These parameters are frequently used in QSAR models to rationalize bioactivity differences . The quantitative evidence below demonstrates precisely how the ethyl α,α-disubstituted architecture mechanistically differentiates this compound from its closest commercially available analogs, making generic substitution a risk for irreproducible results without prior experimental validation.

Quantitative Differentiation of Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate Against Closest Analogs


LogP Advantage of the Ethyl Ester Over Methyl Ester and Des-Methyl Analogs

The target compound exhibits a computed logP (XlogP3) of 0.662, which is 0.357 units higher than the structurally analogous methyl ester (Methyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate; logP 0.305) and 0.789 units higher than the des-methyl analog (Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate; logP -0.127). These data were obtained from the same commercial database (Fluorochem) using consistent calculation methodology .

Lipophilicity Drug Design Building Block Selection

Molecular Weight Differentiation: Ethyl Ester vs. Methyl Ester and Des-Methyl Analogs

The target compound has a molecular weight of 211.26 g/mol, compared to 197.24 g/mol for the methyl ester analog and 183.21 g/mol for the des-methyl analog. All values are taken from Fluorochem product specification sheets .

Molecular Weight Physicochemical Properties Building Block Selection

Fraction sp3 (Fsp3) as a Measure of Three-Dimensional Complexity

The target compound has an Fsp3 value of 0.6, which is higher than the methyl ester (Fsp3 = 0.556) and the des-methyl analog (Fsp3 = 0.5). Fsp3 is defined as the fraction of sp3-hybridized carbons relative to total carbon count and is a validated metric of molecular complexity correlated with clinical success . Data for the target and analogs are sourced from Fluorochem .

Fsp3 Molecular Complexity Drug-Likeness

Preferred Application Scenarios for Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate Based on Quantitative Evidence


Drug Discovery: Hit-to-Lead Optimization for Intracellular Targets

The compound's elevated logP (0.662 vs. 0.305 for the methyl ester) suggests superior passive membrane permeability, making it a preferred core scaffold for medicinal chemistry programs targeting intracellular enzymes or receptors where cell penetration is a limiting factor. The higher Fsp3 (0.6) further supports reduced off-target promiscuity, aligning with lead optimization goals .

Chemical Synthesis: Building Block for Amide Coupling and Ester Hydrolysis Reactions

The ethyl ester moiety offers a distinct reactivity window compared to the methyl ester: slower hydrolysis rates under basic conditions and differential steric effects in nucleophilic acyl substitution. The ~14 Da mass difference also provides a convenient LCMS handle for reaction monitoring. These attributes make it a strategically chosen building block in multi-step organic syntheses where chemoselectivity is required .

Fragment-Based Drug Design: Enhancing Library Three-Dimensionality

Fragment libraries enriched in sp3 character are increasingly sought after to access underexplored chemical space. With an Fsp3 of 0.6—above the average of 0.47 for marketed drugs—this compound contributes meaningful three-dimensional complexity to fragment collections, potentially improving hit rates against challenging protein targets .

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